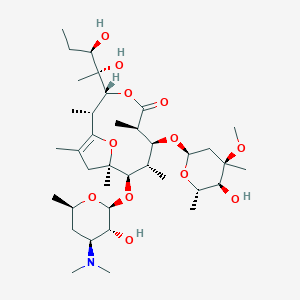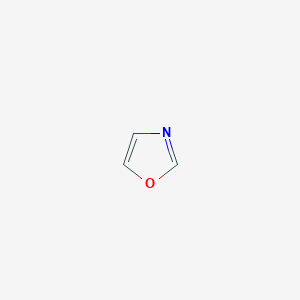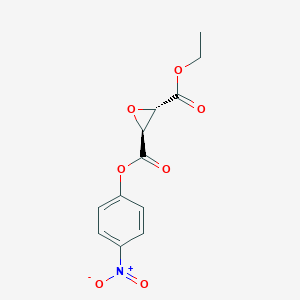![molecular formula C14H21N3O5S B020698 2-[6,7-Dimethoxy-2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetohydrazide CAS No. 100879-60-5](/img/structure/B20698.png)
2-[6,7-Dimethoxy-2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetohydrazide
Overview
Description
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroisoquinoline derivatives, including those with the dimethoxy-1,2,3,4-tetrahydroisoquinoline structure, typically involves complex chemical reactions that aim to incorporate specific functional groups that attribute to their pharmacological activities. For example, Gitto et al. (2009) described the synthesis of a series of 1-aryl-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-sulfonamides to deepen the structure-activity relationships for this class of compounds, identifying novel anticonvulsant agents with sulfonamide functions capable of inhibiting the enzyme carbonic anhydrase, an attractive target in epilepsy treatment (Gitto et al., 2009).
Molecular Structure Analysis
The molecular structure of TIQ derivatives, including "2-[6,7-Dimethoxy-2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetohydrazide", is crucial in determining their biological activity. Studies like those by Gitto et al. (2010) have shown that slight modifications in the molecular structure can significantly impact the pharmacological effects of these compounds. The structure-active relationship (SAR) analysis helps in understanding how different substitutions on the tetrahydroisoquinoline core affect the compound's activity, particularly in terms of anticonvulsant properties (Gitto et al., 2010).
Chemical Reactions and Properties
The chemical properties of TIQ derivatives are influenced by their functional groups, which can undergo various chemical reactions. Zhu et al. (2016) explored a new cascade halosulfonylation of 1,7-enynes leading to the synthesis of densely functionalized 3,4-dihydroquinolin-2(1H)-ones, showcasing the complexity and the diverse reactivity of compounds within this class. These reactions are pivotal in synthesizing novel compounds with potential therapeutic effects (Zhu et al., 2016).
Scientific Research Applications
Synthesis and Chemical Analysis
High-Performance Liquid Chromatography (HPLC) Analysis : Inoue et al. (2008) developed a sensitive HPLC method for analyzing tetrahydroisoquinolines (TIQs) in rat brain tissue, using fluorescent labeling to enhance detection limits, which could be applicable for studying the distribution and metabolism of compounds like 2-[6,7-Dimethoxy-2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetohydrazide in biological systems (Inoue, Matsubara, & Tsuruta, 2008).
Synthesis of Tetrahydroisoquinoline Derivatives : Saitoh et al. (2001) and (2002) reported on the synthesis of 3-phenyl-1,2,3,4-tetrahydroisoquinoline and 2-phenyl-1,2,4,5-tetrahydro-3H-3-benzazepine via Pummerer-type cyclization, highlighting methods that could be adapted for synthesizing structurally similar compounds to the one for research purposes (Saitoh et al., 2001), (Saitoh et al., 2002).
Pharmacological Profile
- Anticonvulsant Properties : Gitto et al. (2009) synthesized a series of 1-aryl-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-sulfonamides, including compounds with structural similarities to 2-[6,7-Dimethoxy-2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetohydrazide, to investigate structure-activity relationships and identify novel anticonvulsant agents. This study provides insights into the potential therapeutic applications of these compounds (Gitto et al., 2009).
Enantioselective Synthesis and Alkaloid Production
- Tetrahydroprotoberberines and Bisbenzylisoquinoline Alkaloids : Blank and Opatz (2011) detailed the enantioselective synthesis of various alkaloids starting from deprotonated α-aminonitrile, which could potentially include methodologies applicable to compounds with the core structure of 2-[6,7-Dimethoxy-2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetohydrazide, indicating its utility in alkaloid synthesis (Blank & Opatz, 2011).
Safety And Hazards
properties
IUPAC Name |
2-(6,7-dimethoxy-2-methylsulfonyl-3,4-dihydro-1H-isoquinolin-1-yl)acetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O5S/c1-21-12-6-9-4-5-17(23(3,19)20)11(8-14(18)16-15)10(9)7-13(12)22-2/h6-7,11H,4-5,8,15H2,1-3H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBAHFQQQODSARR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(N(CCC2=C1)S(=O)(=O)C)CC(=O)NN)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90403925 | |
| Record name | 2-[2-(Methanesulfonyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90403925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[6,7-Dimethoxy-2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetohydrazide | |
CAS RN |
100879-60-5 | |
| Record name | 2-[2-(Methanesulfonyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90403925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![3-([1,1'-Biphenyl]-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B20644.png)




